molecular formula C3H4N2OS B2666037 2-Isothiocyanatoacetamide CAS No. 145518-36-1

2-Isothiocyanatoacetamide

Cat. No. B2666037
M. Wt: 116.14
InChI Key: LXDZRHJIMQYSSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isothiocyanatoacetamide is a useful research chemical . It has a molecular weight of 116.14 and a molecular formula of C3H4N2OS . The IUPAC name is N-isopropyl-2-isothiocyanatoacetamide .


Synthesis Analysis

Isothiocyanates are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . A more sustainable synthesis method has been developed using isocyanides, elemental sulfur, and amines . This method converts isocyanides to isothiocyanates using sulfur and catalytic amounts of amine bases .


Molecular Structure Analysis

The molecular structure of 2-Isothiocyanatoacetamide can be represented by the canonical SMILES string: C(C(=O)N)N=C=S . The InChI code is InChI=1S/C3H4N2OS/c4-3(6)1-5-2-7/h1H2,(H2,4,6) .

Scientific Research Applications

  • Sustainable Isothiocyanate Synthesis : Isothiocyanates are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . A more sustainable method has been developed that uses isocyanides, elemental sulfur, and amines . This method was optimized in terms of sustainability, especially considering benign solvents such as Cyrene™ or γ-butyrolactone (GBL) under moderate heating (40 °C) .

  • Antibacterial Activity : Some isothiocyanates have shown antibacterial activity. For instance, Benzyl isothiocyanate (BITC) and Phenethyl isothiocyanate (PEITC) showed higher inhibition activity compared to vancomycin . More specifically, 10 isolates were more susceptible to PEITC, two isolates were more susceptible to BITC and two were highly susceptible to both BITC and 2-PEITC .

  • Antifungal Activity : Isothiocyanates have been found to have beneficial activities like antifungal . They can inhibit the growth of various fungi, making them potential candidates for use in antifungal treatments .

  • Bioherbicidal Activity : Isothiocyanates also exhibit bioherbicidal activity . They can inhibit the growth of various weeds, making them potential candidates for use in weed control .

  • Antioxidant Activity : Isothiocyanates have been found to have antioxidant activity . They can neutralize harmful free radicals in the body, potentially reducing the risk of chronic diseases .

  • Anticarcinogenic and Antimutagenic Activities : Isothiocyanates have been found to have anticarcinogenic and antimutagenic activities . They can inhibit the growth of cancer cells and prevent mutations, making them potential candidates for use in cancer treatments .

properties

IUPAC Name

2-isothiocyanatoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2OS/c4-3(6)1-5-2-7/h1H2,(H2,4,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXDZRHJIMQYSSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isothiocyanatoacetamide

Citations

For This Compound
3
Citations
BR De Costa, RB Rothman, V Bykov… - Journal of medicinal …, 1990 - ACS Publications
… In the alkyl isothiocyanate series,(lS, 2S)-trans-N-methyl-N-[2-(l-pyrrolidinyl) cyclohexyl]-(S)-2-phenyl-2-isothiocyanatoacetamide [(-)-ll] also showed the capacity to selectively inhibit [3H]…
Number of citations: 25 pubs.acs.org
E Kabha, C Jacquement, G Pembouong… - Bioorganic & medicinal …, 2008 - Elsevier
… /EtOAc) yielded 1,13 g (89%) of N,N-bis(decyl)-2-isothiocyanatoacetamide (4) as yellow oil. … /EtOAc) yield 1.13 g (89%) of N,N-bis(decyl)-2-isothiocyanatoacetamide (4) as yellow oil. …
Number of citations: 7 www.sciencedirect.com
MM Ghorab, MSA El Gaby, NE Amin… - … , Sulfur, and Silicon, 2008 - Taylor & Francis
Interaction of dapson [bis(4-aminophenyl)sulfone] 1 with [bis-(methylsulfonyl) methylidine]malononitrile 2 yielded the corresponding dicyano derivative 3, which was reacted with acetic …
Number of citations: 11 www.tandfonline.com

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